

# Application Note: HPTLC-DESI-HRMS Analysis of Endocrocin

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## Compound Focus: Endocrocin

CAS No.: 481-70-9

Cat. No.: S573545

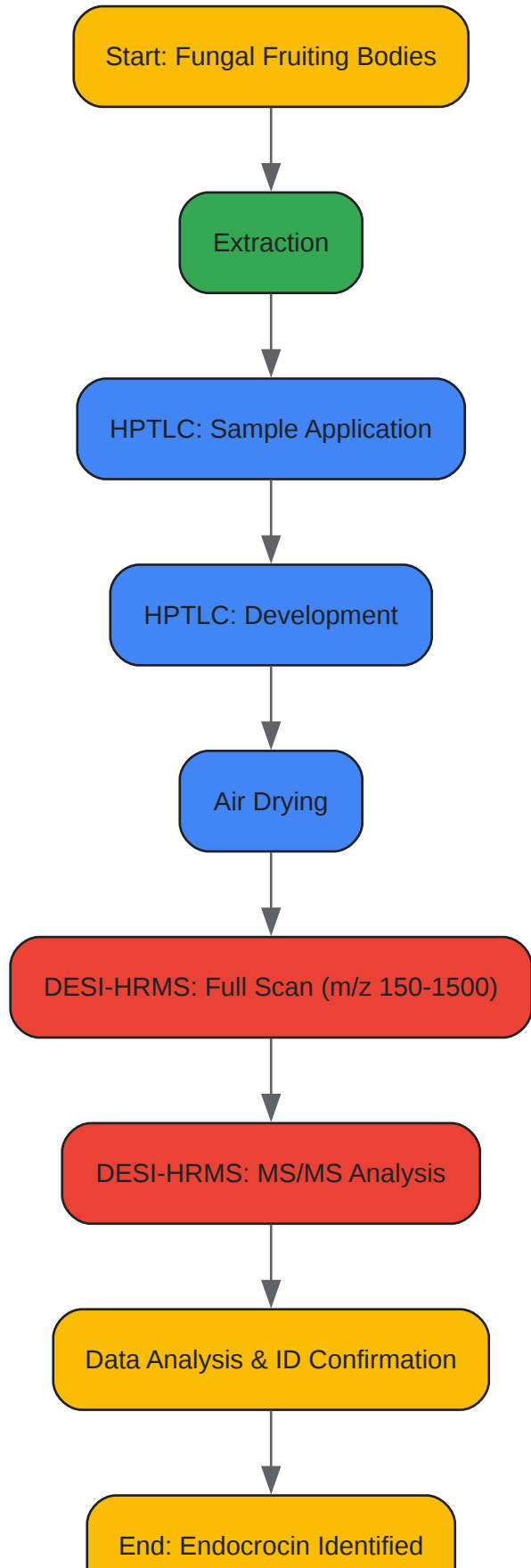
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**1. Introduction** This document outlines a robust method for detecting and identifying the anthraquinone **endocrocin** in complex biological extracts using High-Performance Thin-Layer Chromatography coupled with Desorption Electrospray Ionization High-Resolution Mass Spectrometry (HPTLC-DESI-HRMS). This protocol was developed and exemplified through the analysis of anthraquinone pigments in Chilean mushrooms of the dermocyboid *Cortinarius* genus [1] [2]. The method is particularly valuable for analyzing coloring, bioactive, and chemotaxonomically significant marker compounds in complex matrices.

**2. Principle of the Method** The technique combines the superior separation capabilities of HPTLC with the high sensitivity and specificity of ambient ionization HRMS. After chromatographic separation on an HPTLC plate, analytes are directly desorbed and ionized from the plate's surface using a DESI source, followed by accurate mass detection in an Orbitrap mass spectrometer. The method is optimally performed in **negative ion mode**, which is ideal for anthraquinones as they yield characteristic  $[M-H]^-$  ions [1] [2].

**3. Experimental Workflow** The diagram below summarizes the key steps of the analytical process.

## HPTLC-DESI-HRMS Analytical Workflow (760px wide)



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#### 4. Materials and Reagents

- **Authentic Standards: Endocrocin** (available from the Department of Bioorganic Chemistry, Leibniz Institute of Plant Biochemistry, Halle, Germany) [1] [2].
- **Solvents:** Methanol (analytical and LC-MS grade), acetone (analytical grade), toluene (analytical grade), ethyl formate, formic acid [1] [2].
- **HPTLC Plates:** Glass HPTLC Silica gel 60 F<sub>254</sub> plates, 10 x 10 cm, layer thickness 150–200 µm (Merck) [1] [2].
- **Equipment:** Ultrasonic bath, rotary evaporator, CAMAG TLC visualizer, 2D-DESI source (Omnispray System OS-3201, Prosolia) coupled to an Orbitrap Elite mass spectrometer (Thermo Fisher Scientific) [1] [2].

**5. Detailed Protocols** The table below consolidates the key parameters for the sample preparation, HPTLC separation, and DESI-HRMS analysis.

Experimental Step	Detailed Protocol & Parameters
<b>Sample Preparation</b>	1. <b>Homogenization:</b> Homogenize 2 g of air-dried fungal material with 15 mL acetone in a blender. 2. <b>Defatting:</b> Perform ultrasonic extraction for 15 min, then vacuum-filter. 3. <b>Extraction:</b> Re-extract the residue twice with 15 mL methanol each. 4. <b>Concentration:</b> Combine methanolic extracts, filter, and dry under reduced pressure using a rotary evaporator. 5. <b>Reconstitution:</b> Redissolve the crude extract in methanol for HPTLC application [1] [2].
<b>HPTLC Separation</b>	1. <b>Application:</b> Spot the reconstituted extract directly onto the HPTLC plate. 2. <b>Mobile Phase:</b> Toluene / Ethyl formate / Formic acid (10:5:3, v/v/v). 3. <b>Development:</b> Develop the plate for 55 mm in one dimension. 4. <b>Drying:</b> Air-dry the developed plate. 5. <b>Documentation:</b> Document the plate and determine R <sub>f</sub> values using a CAMAG TLC visualizer and winCATS software [1] [2].
<b>DESI-HRMS Analysis</b>	1. <b>Ionization Mode:</b> Negative ion mode. 2. <b>DESI Source Settings:</b> Spray voltage: 3 kV; Solvent: 50:50 (v/v) Methanol/Water; Flow rate: 2 µL/min; Nebulizing gas (N <sub>2</sub> ) pressure: 7 bar; Tip-to-surface distance: 2–2.5 mm; Tip-to-inlet distance: 3.5 mm; Incident angle: 55°. 3. <b>Mass Spectrometer:</b> Orbitrap Elite. 4. <b>Full Scan Parameters:</b> Mass range: m/z 150–1500; Resolution: 30,000; Surface scan velocity: 200 µm/s. 5. <b>MS/MS Parameters:</b> Normalized Collision Energy (NCE): 35 and 50; Isolation width: ± 2 Da; Surface scan velocity: 150 µm/s [1] [2].

**6. Data Analysis and Endocrocin Identification** The identification of **endocrocin** is a multi-step process, as illustrated below.

**Key Analytical Parameters for Endocrocin:**

- **High-Resolution Mass Analysis:** The elemental composition of **endocrocin** is confirmed by its exact mass. High-resolution allows differentiation from other compounds in the crude extract with the same nominal mass [1] [2].
- **Fragmentation Pattern (MS/MS):** The method enables MS/MS experiments directly from the HPTLC plate. The characteristic fragmentation pattern of **endocrocin** should be investigated and compared with a reference standard to confirm identity, as was demonstrated for skyrin in the original study [1] [2].

## Discussion and Application Notes

- **Method Advantages:** This HPTLC-DESI-HRMS coupling is an advanced technique for detecting secondary metabolites in complex matrices without extensive sample cleanup. It provides a rapid profiling method and fingerprint analysis for natural product research [1] [2].
- **Scope of Application:** While this protocol was developed for fungal extracts, the authors note it is directly applicable to other anthraquinone-containing sources, such as the plants *Rheum* spp. (rhubarb), *Aloe* spp., and *Cassia* spp., as well as the analysis of anthraquinone-based colorants in food, cosmetics, and pharmaceuticals [1] [2].

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## References

1. HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in ... [mdpi.com]
2. HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in ... [pmc.ncbi.nlm.nih.gov]

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